An In-Depth Technical Guide to 2-Cyanoisonicotinamide: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Cyanoisonicotinamide: A Versatile Building Block in Modern Drug Discovery
For Immediate Release
[City, State] – January 4, 2026 – As the landscape of medicinal chemistry continuously evolves, the demand for versatile and efficient molecular building blocks has never been greater. 2-Cyanoisonicotinamide, a heterocyclic compound featuring a pyridine core, has emerged as a significant player in the synthesis of complex bioactive molecules. This technical guide offers a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its role in innovative drug development strategies.
Core Chemical Identity and Physicochemical Properties
2-Cyanoisonicotinamide, systematically named 2-cyano-4-pyridinecarboxamide, is a solid organic compound at room temperature.[1] Its chemical structure is characterized by a pyridine ring substituted with a cyano group at the 2-position and a carboxamide group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly valued in synthetic chemistry.
Table 1: Physicochemical Properties of 2-Cyanoisonicotinamide
| Property | Value | Source |
| CAS Number | 98273-47-3 | [2] |
| Molecular Formula | C₇H₅N₃O | [2] |
| Molecular Weight | 147.13 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | 96.5-100% | [2] |
| Storage | Room temperature, under inert gas | [2] |
Further detailed physicochemical data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific applications.
Molecular Structure and Spectroscopic Profile
The structural arrangement of 2-Cyanoisonicotinamide is key to its chemical behavior. The electron-withdrawing nature of both the cyano and isonicotinamide functionalities influences the electron density of the pyridine ring, making it susceptible to specific chemical transformations.
Caption: Reaction of 2-Cyanoisonicotinamide with N-terminal Cysteine.
The electron-withdrawing groups on the pyridine ring make the cyano group a potent electrophile, facilitating its reaction with soft nucleophiles like thiols. [3]This selective reactivity allows for its use in complex biological mixtures with minimal side reactions.
Applications in Drug Development
The primary application of 2-Cyanoisonicotinamide in the pharmaceutical industry is as a versatile building block for creating libraries of compounds for drug discovery and as a key reagent in peptide macrocyclization. [2] Its ability to facilitate the rapid and efficient cyclization of peptides has been instrumental in the development of potent inhibitors for various therapeutic targets. For instance, it has been successfully employed to generate potent peptide inhibitors of the Zika virus protease. [1][3][4][5]The resulting macrocyclic peptides exhibit significantly higher affinity and stability compared to their linear counterparts. [3][4][5] Beyond peptide chemistry, the nitrile and amide functional groups of 2-Cyanoisonicotinamide allow for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of kinase inhibitors and antimicrobial agents. [2]It has also found utility in agrochemical research for the design of novel pesticides. [2]
Experimental Protocol: Peptide Macrocyclization
The following is a generalized protocol for the macrocyclization of a peptide with an N-terminal cysteine using 2-Cyanoisonicotinamide, based on its documented applications. [1][3] Materials:
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Linear peptide with an N-terminal cysteine residue
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2-Cyanoisonicotinamide
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Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
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Analytical HPLC
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Mass spectrometer
Procedure:
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Peptide Dissolution: Dissolve the linear peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
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Reagent Preparation: Prepare a stock solution of 2-Cyanoisonicotinamide in a compatible organic solvent (e.g., DMSO).
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Reaction Initiation: Add an equimolar or slight excess of the 2-Cyanoisonicotinamide solution to the peptide solution.
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Incubation: Gently mix the reaction and incubate at room temperature. Monitor the reaction progress by analytical HPLC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within a few hours.
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Quenching (Optional): If necessary, the reaction can be quenched by the addition of a suitable nucleophile or by acidification.
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Purification: Purify the resulting macrocyclic peptide by preparative HPLC.
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Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Safety and Handling
While a specific, comprehensive safety data sheet for 2-Cyanoisonicotinamide is not widely available, general precautions for handling fine chemicals should be observed. Based on data for similar compounds, it may cause skin and eye irritation. [6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [6]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [2][6]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Cyanoisonicotinamide has established itself as a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its unique reactivity, particularly in biocompatible "click" chemistry for peptide macrocyclization, opens up new avenues for the design and synthesis of novel therapeutics with enhanced properties. As research continues to uncover new applications, the importance of 2-Cyanoisonicotinamide in the future of drug discovery is set to grow.
References
- Current time information in Skagit County, US. (n.d.). Google.
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2-Cyanoisonicotinamide. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]
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Patil, N. A., Quek, J. P., Schroeder, B., Morewood, R., Rademann, J., Luo, D., & Nitsche, C. (2021). 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. ACS Medicinal Chemistry Letters, 12(5), 732–737. [Link]
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2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. (2021). Monash University. [Link]
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Patil, N. A., Quek, J. P., Schroeder, B., Morewood, R., Rademann, J., Luo, D., & Nitsche, C. (2021). 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. ACS Medicinal Chemistry Letters, 12(5), 732–737. [Link]
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Material Safety Data Sheet - Isonicotinamide, 99%. (n.d.). Cole-Parmer. Retrieved January 4, 2026, from [Link]
Sources
- 1. CAS 98273-47-3: 2-Cyano-4-pyridinecarboxamide | CymitQuimica [cymitquimica.com]
- 2. 2-Cyanoisonicotinamide [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
